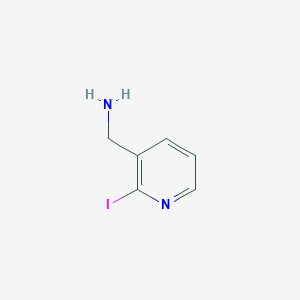![molecular formula C18H27BrN2O2 B12446977 1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-21-5](/img/structure/B12446977.png)
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2 It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a 4-bromo-benzylamino-methyl group at the 3-position
Preparation Methods
The synthesis of 1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate (Boc-Cl), and 4-bromo-benzylamine.
Boc Protection: The piperidine nitrogen is protected using tert-butyl chloroformate to form Boc-piperidine.
Substitution Reaction: The Boc-piperidine undergoes a substitution reaction with 4-bromo-benzylamine in the presence of a suitable base to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the 4-bromo-benzylamino-methyl group can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine can be compared with similar compounds such as:
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)-piperidine: Similar in structure but with different substituents on the piperidine ring.
4-N-Boc-piperidine: Lacks the 4-bromo-benzylamino-methyl group, making it less complex.
Benzylamine derivatives: Share the benzylamine moiety but differ in other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
887587-21-5 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-4-5-15(13-21)12-20-11-14-6-8-16(19)9-7-14/h6-9,15,20H,4-5,10-13H2,1-3H3 |
InChI Key |
JYKVEPHZPGIOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


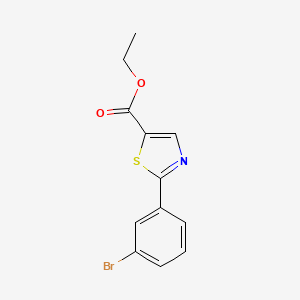
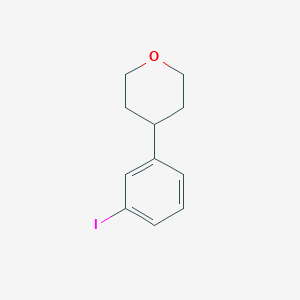
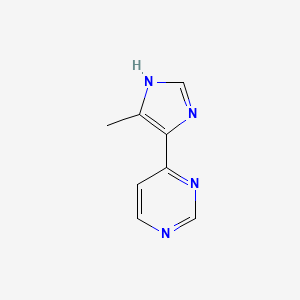
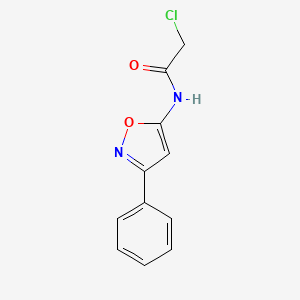
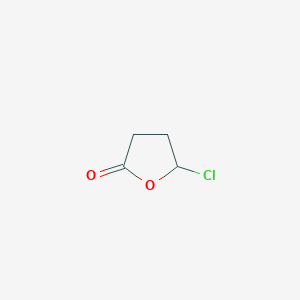
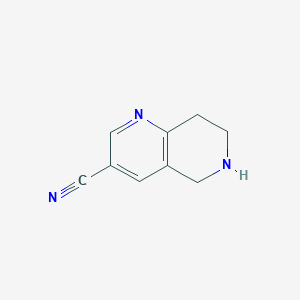
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
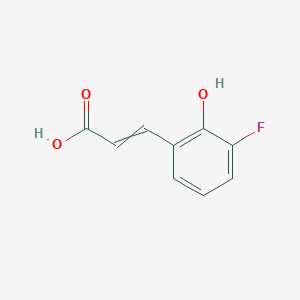
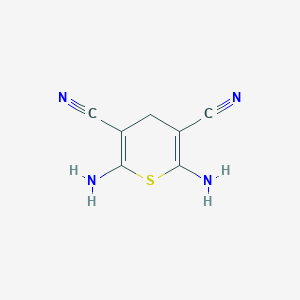
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
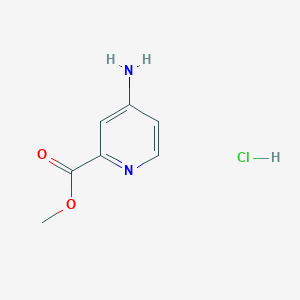
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)
